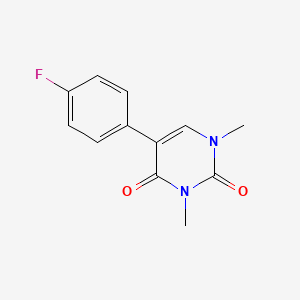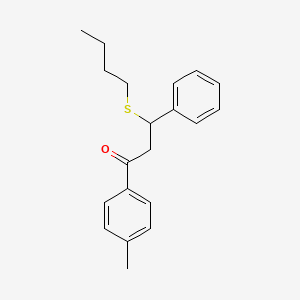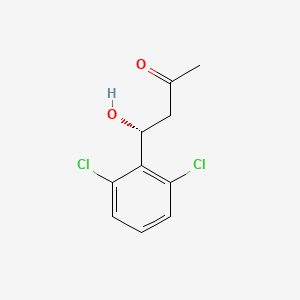
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by its unique structure, which includes two benzene rings connected by a butadiyne linkage, making it a member of the polyynes family .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:
作用機序
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Diphenylacetylene: Similar structure but with a single triple bond between the phenyl groups.
1,4-Diphenylbutadiene: Contains a butadiene linkage instead of a butadiyne linkage.
1,4-Diphenyl-1,3-butadiene: Similar but with a different arrangement of double bonds.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is unique due to its extended conjugated system, which imparts distinct electronic and optical properties . This makes it particularly valuable in the development of advanced materials and in various research applications .
特性
CAS番号 |
653604-08-1 |
|---|---|
分子式 |
C32H18 |
分子量 |
402.5 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |
InChIキー |
FBWIPZCRTPSGLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)

![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)

![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)



